An In-depth Technical Guide to 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a plausible synthetic route, and predicted spectroscopic characteristics of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline. Drawing upon established principles of organic chemistry and the known biological activities of related quinoline derivatives, this document also explores the potential therapeutic applications of this compound, particularly in the realms of oncology and infectious diseases. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of novel quinoline-based compounds.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have been shown to possess a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a phenyl group at the 3-position and a dichlorophenylsulfanyl moiety at the 2-position of the quinoline ring, as in the case of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline, is anticipated to confer unique electronic and steric properties that may translate into significant biological activity.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline is characterized by a central 3-phenylquinoline core with a 2,5-dichlorophenyl group attached via a sulfur bridge at the 2-position.
Molecular Formula: C₂₁H₁₃Cl₂NS[1]
IUPAC Name: 2-(2,5-dichlorophenyl)sulfanyl-3-phenylquinoline[1]
Canonical SMILES: C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=C(C=CC(=C4)Cl)Cl[1]
Computed Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 382.3 g/mol | [1] |
| XLogP3-AA | 7.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 381.0145760 Da | [1] |
| Monoisotopic Mass | 381.0145760 Da | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical synthetic strategy would involve the reaction of 2-chloro-3-phenylquinoline with 2,5-dichlorothiophenol in the presence of a base.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: A General Guideline
The following protocol is a generalized procedure based on similar reported syntheses of 2-arylthio-quinolines. Optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, would be necessary to achieve a high yield of the desired product.
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Reactant Preparation: To a solution of 2-chloro-3-phenylquinoline (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2,5-dichlorothiophenol (1.1 eq).
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Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq), to the reaction mixture. The choice of base will depend on the reactivity of the starting materials and the desired reaction temperature.
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Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Predicted Spectroscopic Data
Based on the known spectral data of structurally related compounds, the following spectroscopic characteristics for 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline can be predicted:
¹H NMR Spectroscopy:
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Aromatic Protons (quinoline and phenyl rings): Multiple signals in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern and the conformation of the molecule.
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The proton at the 4-position of the quinoline ring is expected to appear as a singlet at a relatively downfield position.
¹³C NMR Spectroscopy:
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Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).
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C-S Carbon: The carbon atom of the quinoline ring attached to the sulfur atom is expected to resonate in the range of δ 140-155 ppm.
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C-N Carbon: The carbon atom at the 2-position of the quinoline ring, being adjacent to the nitrogen atom, will also appear at a downfield chemical shift.
FT-IR Spectroscopy:
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C=N Stretching (quinoline ring): A characteristic absorption band around 1600-1620 cm⁻¹.
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C-S Stretching: A weak to medium absorption band in the region of 600-800 cm⁻¹.
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C-H Stretching (aromatic): Absorption bands above 3000 cm⁻¹.
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C-Cl Stretching: Strong absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS):
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Molecular Ion Peak (M⁺): An intense molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (381.01 for the monoisotopic mass). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.
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Fragmentation Pattern: Fragmentation may involve the cleavage of the C-S bond, leading to fragments corresponding to the 3-phenylquinoline and 2,5-dichlorophenylthio moieties.
Potential Biological Activities and Therapeutic Applications
While no specific biological studies on 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline have been reported, the structural motifs present in the molecule suggest potential for significant pharmacological activity.
Anticancer Potential
Quinoline derivatives are well-documented for their anticancer properties, acting through various mechanisms such as inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The presence of the dichlorophenyl group may enhance the lipophilicity of the molecule, facilitating its transport across cell membranes, and could also contribute to its binding affinity for specific biological targets.
Caption: Potential anticancer mechanisms of action.
Antimicrobial Activity
The quinoline scaffold is also the basis for many antimicrobial agents. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The lipophilic nature of the target compound and the presence of halogen atoms, which can enhance antimicrobial activity, suggest that it may be a promising candidate for the development of new antibacterial or antifungal agents.
Future Directions and Conclusion
2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline represents a novel chemical entity with significant potential for further investigation. The immediate next steps should focus on the development of a robust and optimized synthetic protocol, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, in vitro screening against a panel of cancer cell lines and microbial strains is warranted to elucidate its biological activity profile. Further structure-activity relationship (SAR) studies, involving modifications of the substitution patterns on the phenyl and dichlorophenyl rings, could lead to the identification of more potent and selective analogues.
References
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PubChem. 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline. National Center for Biotechnology Information. [Link]. Accessed February 12, 2026.
